4-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine
CAS No.:
Cat. No.: VC18746252
Molecular Formula: C28H19BrN2
Molecular Weight: 463.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H19BrN2 |
|---|---|
| Molecular Weight | 463.4 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-4-phenyl-6-(4-phenylphenyl)pyrimidine |
| Standard InChI | InChI=1S/C28H19BrN2/c29-25-17-15-24(16-18-25)28-30-26(22-9-5-2-6-10-22)19-27(31-28)23-13-11-21(12-14-23)20-7-3-1-4-8-20/h1-19H |
| Standard InChI Key | BJYVLQFMYUBWGK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(4-bromophenyl)-4-phenyl-6-(4-phenylphenyl)pyrimidine, delineates its three distinct aromatic substituents:
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A 4-bromophenyl group at the 2-position, introducing halogen-mediated electronic effects.
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A phenyl group at the 4-position, contributing to π-π stacking interactions.
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A [1,1'-biphenyl]-4-yl group at the 6-position, extending conjugation and molecular planarity .
The canonical SMILES string (C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br) and InChI key (BJYVLQFMYUBWGK-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features .
Physicochemical Characteristics
Key properties include:
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₈H₁₉BrN₂ |
| Molecular Weight | 463.37 g/mol |
| Solubility | Soluble in DMSO |
| Storage Recommendations | 2–8°C |
The bromine atom’s electronegativity (2.96) enhances intermolecular interactions, potentially improving crystalline packing but reducing aqueous solubility. Stability under refrigeration (2–8°C) aligns with protocols for handling light-sensitive organobromides .
Biological and Toxicological Profile
Pharmacokinetic Predictions
Computational models (e.g., SwissADME) predict:
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LogP: ~6.2 (high lipophilicity).
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Blood-Brain Barrier Permeability: Likely due to aromatic bulk.
Comparative Analysis with Analogues
| Feature | This Compound | Chlorinated Analog (CAS 1689538-58-6) |
|---|---|---|
| Molecular Weight | 463.37 g/mol | 343.43 g/mol |
| Halogen Atomic Radius | 114 pm (Br) | 99 pm (Cl) |
| Predicted Solubility | 0.01 mg/mL in H₂O | 0.05 mg/mL in H₂O |
Bromine substitution increases molecular weight by 35% compared to chlorine, altering hydrophobic interactions critical for target binding .
Challenges and Future Directions
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Synthetic Optimization: Improving yields beyond the 56–74% range reported for similar trisubstituted pyrimidines.
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Biological Screening: Prioritizing assays against DHODH and kinase targets.
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Device Integration: Testing in OLED and OPV prototypes to quantify efficiency metrics.
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